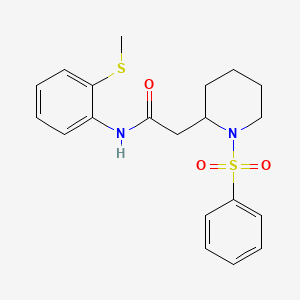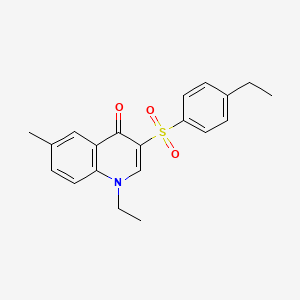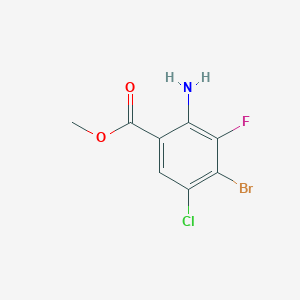
1-isopropyl-4,8-dimethyl-2(1H)-quinolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Isopropyl-4,8-dimethyl-2(1H)-quinolinone, also known as IDQ, is a heterocyclic compound that has been widely used in scientific research due to its unique chemical properties. IDQ is a quinoline derivative that has a substituted isopropyl group at the 1-position and two methyl groups at the 4- and 8-positions. IDQ is a yellow crystalline solid that is soluble in organic solvents such as ethanol, chloroform, and acetone. In
作用機序
The mechanism of action of 1-isopropyl-4,8-dimethyl-2(1H)-quinolinone is not fully understood. However, it is believed that 1-isopropyl-4,8-dimethyl-2(1H)-quinolinone can interact with DNA and RNA through intercalation, which can lead to changes in the structure and function of nucleic acids. 1-isopropyl-4,8-dimethyl-2(1H)-quinolinone can also interact with proteins and enzymes, which can affect their activity and function.
Biochemical and Physiological Effects
1-isopropyl-4,8-dimethyl-2(1H)-quinolinone has been shown to have various biochemical and physiological effects. 1-isopropyl-4,8-dimethyl-2(1H)-quinolinone has been shown to inhibit the activity of DNA polymerase, which is an enzyme that is essential for DNA replication. 1-isopropyl-4,8-dimethyl-2(1H)-quinolinone has also been shown to inhibit the growth of cancer cells and bacteria. In addition, 1-isopropyl-4,8-dimethyl-2(1H)-quinolinone has been shown to have antioxidant and anti-inflammatory properties.
実験室実験の利点と制限
1-isopropyl-4,8-dimethyl-2(1H)-quinolinone has several advantages for lab experiments. 1-isopropyl-4,8-dimethyl-2(1H)-quinolinone is a stable and easily synthesized compound that can be used in various scientific research applications. 1-isopropyl-4,8-dimethyl-2(1H)-quinolinone is also a fluorescent molecule that can be used as a probe for the detection of metal ions and amino acids. However, 1-isopropyl-4,8-dimethyl-2(1H)-quinolinone has some limitations for lab experiments. 1-isopropyl-4,8-dimethyl-2(1H)-quinolinone is toxic and must be handled with care. In addition, 1-isopropyl-4,8-dimethyl-2(1H)-quinolinone is not water-soluble, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the research of 1-isopropyl-4,8-dimethyl-2(1H)-quinolinone. One future direction is the development of new methods for the synthesis of 1-isopropyl-4,8-dimethyl-2(1H)-quinolinone and its derivatives. Another future direction is the exploration of the mechanism of action of 1-isopropyl-4,8-dimethyl-2(1H)-quinolinone and its interactions with nucleic acids, proteins, and enzymes. In addition, the potential use of 1-isopropyl-4,8-dimethyl-2(1H)-quinolinone as a therapeutic agent for the treatment of cancer and bacterial infections should be further investigated.
Conclusion
In conclusion, 1-isopropyl-4,8-dimethyl-2(1H)-quinolinone is a heterocyclic compound that has been widely used in scientific research due to its unique chemical properties. 1-isopropyl-4,8-dimethyl-2(1H)-quinolinone can be synthesized through a multi-step process and has been used in various scientific research applications, including fluorescence sensing, electrochemistry, and organic synthesis. 1-isopropyl-4,8-dimethyl-2(1H)-quinolinone has several biochemical and physiological effects and has advantages and limitations for lab experiments. The future directions for the research of 1-isopropyl-4,8-dimethyl-2(1H)-quinolinone include the development of new synthesis methods, the exploration of its mechanism of action, and its potential use as a therapeutic agent.
合成法
The synthesis of 1-isopropyl-4,8-dimethyl-2(1H)-quinolinone can be achieved through a multi-step process. The first step involves the reaction of 2,4-pentanedione with aniline to form 2-anilino-4,6-pentanedione. The second step involves the reaction of 2-anilino-4,6-pentanedione with isopropylmagnesium bromide to form 1-isopropyl-4,6-dimethyl-2(1H)-quinolinone. The final step involves the reaction of 1-isopropyl-4,6-dimethyl-2(1H)-quinolinone with methyl iodide to form 1-isopropyl-4,8-dimethyl-2(1H)-quinolinone.
科学的研究の応用
1-isopropyl-4,8-dimethyl-2(1H)-quinolinone has been used in various scientific research applications, including fluorescence sensing, electrochemistry, and organic synthesis. 1-isopropyl-4,8-dimethyl-2(1H)-quinolinone is a fluorescent molecule that can be used as a probe for the detection of metal ions and amino acids. 1-isopropyl-4,8-dimethyl-2(1H)-quinolinone can also be used as an electrochemical mediator for the oxidation of various organic compounds. In addition, 1-isopropyl-4,8-dimethyl-2(1H)-quinolinone can be used as a building block for the synthesis of other quinoline derivatives.
特性
IUPAC Name |
4,8-dimethyl-1-propan-2-ylquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c1-9(2)15-13(16)8-11(4)12-7-5-6-10(3)14(12)15/h5-9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDSFLZEJCRFRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=O)N2C(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-Bromo-2-(difluoromethyl)phenyl]piperidine](/img/structure/B2789753.png)
![2-Cycloheptyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B2789754.png)
![N,6-bis(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2789757.png)
![2-[3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]phenoxy]acetic acid](/img/structure/B2789758.png)

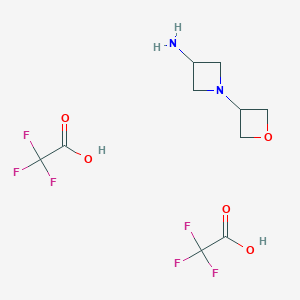
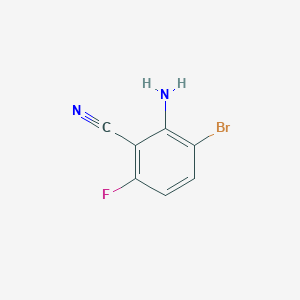
![N-(3-fluorophenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2789763.png)
![Methyl-[2-(tetrahydro-pyran-2-YL)-ethyl]-amine hydrochloride](/img/structure/B2789764.png)

![5-(2-(2,4-dimethylphenyl)-2-oxoethyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2789770.png)
